2. Gonadorelin* Compound Description: Gonadorelin is a synthetic form of naturally occurring gonadotropin-releasing hormone (GnRH). It is a decapeptide with a similar structure and function to the endogenous GnRH.* Relevance: Gonadorelin is another GnRH agonist often compared with Fertirelin in veterinary medicine. Both are used for similar reproductive management practices, including the treatment of follicular cysts and the synchronization of estrus. [].
Deslorelin
Relevance: Like Fertirelin, Deslorelin acts on the GnRH receptors to modulate reproductive function. It is often discussed as an alternative to Fertirelin for inducing ovulation and manipulating the estrous cycle in different species [].
Leuprolide
Relevance: Similar to Fertirelin, Leuprolide is a synthetic peptide that mimics the action of naturally occurring GnRH. It is also considered a potential therapeutic option for managing reproductive disorders in animals [].
5. Dinoprost (PGF2α -THAM)* Compound Description: Dinoprost is a synthetic analog of prostaglandin F2α (PGF2α). It is a commonly used veterinary drug, primarily for its luteolytic effects, causing regression of the corpus luteum (CL). * Relevance: Dinoprost is frequently used in conjunction with Fertirelin in estrus synchronization protocols, such as the Ovsynch protocol [, ]. Fertirelin is administered to induce ovulation, while Dinoprost is used to regress any existing CL, ensuring a synchronized follicular wave emergence and ovulation.
6. Sodium Cloprostenol* Compound Description: Sodium cloprostenol is another synthetic analog of prostaglandin F2α with similar actions to Dinoprost. It is used in veterinary medicine to induce luteolysis, synchronize estrus, and treat reproductive disorders.* Relevance: Like Dinoprost, sodium cloprostenol is often combined with Fertirelin in estrus synchronization protocols for cattle [, ]. It plays a crucial role in regressing the CL, facilitating a more controlled and predictable ovulation response to Fertirelin administration.
7. Gentamicin Sulphate* Compound Description: Gentamicin sulfate is an aminoglycoside antibiotic effective against a broad spectrum of bacterial infections.* Relevance: While not structurally related to Fertirelin, Gentamicin sulfate is mentioned in a study where its administration after artificial insemination was found to potentially enhance pregnancy rates in cows []. This research suggests that controlling uterine infections might indirectly improve the effectiveness of Fertirelin in reproductive management.
8. Fenprostalene* Compound Description: Fenprostalene is a synthetic analog of prostaglandin F2α (PGF2α), similar in action to dinoprost and sodium cloprostenol. It is employed in veterinary medicine to lyse the corpus luteum.* Relevance: In a study investigating the treatment of follicular cysts in cows, Fenprostalene was administered 14 days after treatment with Fertirelin []. This research suggests that a combined treatment approach using both a GnRH analog and a prostaglandin analog may be beneficial for addressing certain reproductive disorders.
14C-Fertirelin Acetate
Relevance: Researchers used 14C-Fertirelin acetate in a study aiming to determine the tissue distribution and excretion of Fertirelin acetate in lactating goats and cows []. This type of research is essential for assessing the safety and potential residues of veterinary drugs used in food-producing animals.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A random polymer of L-ALANINE, L-GLUTAMIC ACID, L-LYSINE, and L-TYROSINE that structurally resembles MYELIN BASIC PROTEIN. It is used in the treatment of RELAPSING-REMITTING MULTIPLE SCLEROSIS.
Icatibant is a synthetic decapeptide with 5 nonproteinogenic amino acid antagonist targeting the B2 receptors with a similar affinity to bradykinin. It is resistant to bradykinin-cleaving enzyme degradation and has a potency of 2-3 times higher than earlier B2 receptors antagonists, thus representing a new class of medication. It was investigated as a potential treatment of hereditary angioedema (HAE) as bradykinin was implicated in HAE swelling; specifically, mice lacking B2 receptors showed reduced swelling, thus demonstrating bradykinin involvement in the disease pathophysiology. Icatibant was approved by the FDA on August 25, 2011, and by the EMA in 2008 as a treatment for hereditary angioedema. The FDA approval was based on positive results obtained from 3 double-blind, randomized, controlled clinical trials known as FAST 1, 2, and 3, where a median time to almost complete symptom relief was observed to be 8 hours compared to 36 hours for the placebo treatment. Icatibant is an antagonist of the human bradykinin B2 receptor (B2R), that can be used for the treatment of hereditary angioedema (HAE). Upon administration, icatibant targets and binds to B2R, thereby preventing bradykinin from binding to the B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This may also prevent or improve pulmonary edema not associated with HAE and improve the associated decrease in blood oxygen levels.
Peginesatide is a synthetic peptide attached to polyethylene glycol for the treatment of anemia. The polyethylene glycol moiety helps make the drug less immunogenic and prolongs its plasma half-life. Chemically, peginesatide is designed to mimic the pharmacological activity of erythropoietin, but is not a replica of the structure itself. Peginesatide consists of two 21-amino acid chains that are covalently bonded by a linker derived from iminodiacetic acid and β-alanine.
Ecallantide is a potent and selective human plasma kallikrein inhibitor that is indicated for the symptomatic treatment of hereditary angioedema. Ecallantide is a recombinant 60-amino-acid protein produced in Pichia pastoris yeast cells that contains three intramolecular disulfide bonds. It was discovered by phage display technology. It shares sequence similarities with the naturally occurring human protein tissue-factor pathway inhibitor (TFPI), which is also known lipoprotein-associated coagulation inhibitor (LACI). The amino acid sequence of two compounds differ by seven amino acids. Ecallantide works by blocking kallikrein to participate in the kallikrein-kinin system, which is a complex proteolytic cascade that initiates inflammatory and coagulation pathways. The protease plasma kallikerin facilitates the conversion of kininogen to bradykinin, which is a pro-inflammatory vasodilator that increases vascular permeability and induces pain. Hereditary angioedema is a rare autosomal dominant disorder with mutations to C1-esterase-inhibitor (C1-INH) located on Chromosome 11q, resulting in substantially lower levels of C4 and C1-INH activity. The disorder is associated with recurrent attacks of severe swelling and is thought to be caused by unregulated activity of kallikrein and excessive bradykinin production. By reversibly binding to plasma kallikrein, ecallantide displays a rapid on-rate and a slow off-rate that results in high affinity inhibition in the picomolar range. Ecallantide is marketed by FDA and EMA under the trade name Kalbitor for subcutaneous injection. Apart from its FDA and EMA indication, ecallantide has been used off label in the management of nonhistaminergic angioedema, not due to HAE.
Dulaglutide, marketed by Eli Lilly as Trulicity, is a once-weekly subcutaneous glucagon-like peptide-1 (GLP-1) receptor agonist designed using recombinant DNA technology; it has been approved as an adjunct therapy to diet and exercise in the management of 2 diabetes (T2DM). Dulaglutide was initially approved by the FDA in 2014, and in February 2020 was approved for use in patients with T2DM and multiple cardiovascular risk factors for the prevention of cardiovascular events. It is the first T2DM drug approved to reduce major adverse cardiovascular events (MACE) risk in primary and secondary prevention populations. Dulaglutide is a recombinant DNA produced polypeptide analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. There have been no published reports of hepatotoxicity attributed to dulaglutide therapy. Dulaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that is 90% homologous to native human GLP-1 (7-37) and is composed of a dipeptidyl peptidase-IV-protected GLP-1 analog covalently linked to a human immunoglobulin G4 (IgG4)-Fc heavy chain, with antihyperglycemic activity. Upon administration, dulaglutide binds to and activates GLP-1 receptors, thereby increasing intracellular cyclic AMP (cAMP) in pancreatic beta cells. This increases glucose-dependent insulin release. Dulaglutide also reduces the elevated glucagon secretion by inhibiting alpha cells of the pancreas and slows gastric emptying. Altogether this lowers the postprandial glucose level. GLP-1 is normally secreted by L cells of the gastrointestinal (GI) mucosa in response to a meal to normalize blood glucose levels.
Potent, endogenous melanocortin receptor 2 (MC2) agonist (EC50 = 57 pM). Component of the hypothalamo-pituitary-adrenal (HPA) stress axis with an important role in the pathogenesis of obesity and metabolic syndrome. Seractide is potent endogenous melanocortin receptor 2 (MC ) agonist (EC = 57 pM). Component of the hypothalamic-pituitary-adrenal (HPA) axis that stimulates glucocorticoid production and release from the adrenal cortex. Induces insulin resistance, promotes a proinflammatory profile and stimulates UCP-1 in adipocytes in vitro.